1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

Lipophilicity Blood-Brain Barrier CNS Penetration

This disubstituted piperazine features a 2-methylbenzyl group at N1 and a sterically distinct, branched pentan-3-yl chain at N4. The N4 substituent adds ~70 Da and eliminates hydrogen bond donors, fundamentally altering lipophilicity and receptor-binding kinetics versus simpler N-alkyl analogs. It serves as an ideal matched-pair negative control or probe for monoamine transporter selectivity and bitopic GPCR ligand design. Custom synthesis only; contact us with your required scale and purity specifications for a tailored quote.

Molecular Formula C17H28N2
Molecular Weight 260.4 g/mol
Cat. No. B10881102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine
Molecular FormulaC17H28N2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCC(CC)N1CCN(CC1)CC2=CC=CC=C2C
InChIInChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3
InChIKeyUHENSTMIZUUONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine: Compound Identity and Baseline Characteristics for Procuring Disubstituted Piperazines


1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine (molecular formula C₁₇H₂₈N₂, molecular weight approximately 260.4 g/mol) is a disubstituted piperazine derivative bearing a 2-methylbenzyl group at N1 and a branched pentan-3-yl (1-ethylpropyl) chain at N4 . This compound belongs to the broader class of N,N'-disubstituted piperazines—a privileged scaffold in medicinal chemistry—and is positioned as a more lipophilic, sterically encumbered analog relative to the well-characterized mono-substituted building block 1-(2-methylbenzyl)piperazine (CAS 5321-47-1, MW 190.28 g/mol, XLogP3 1.5) [1]. The presence of the branched secondary alkyl group on the distal nitrogen fundamentally alters physicochemical properties and potential pharmocodynamic interactions compared to simpler N-alkyl or unsubstituted piperazine analogs, making precise structural identity critical in procurement decisions.

Why 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine Cannot Be Replaced by Generic Mono-Substituted or Linear-Alkyl Piperazine Analogs


The substitution of 1-(2-methylbenzyl)-4-(pentan-3-yl)piperazine with simpler piperazines such as 1-(2-methylbenzyl)piperazine (des-ethylpropyl analog), 1-benzylpiperazine, or linear N-alkyl piperazines introduces quantifiable shifts in molecular properties that directly impact pharmacological selectivity, membrane permeability, and off-target liability. The branched pentan-3-yl substituent on the distal nitrogen adds approximately 70 Da in molecular weight and markedly increases lipophilicity (estimated ΔlogP ≈ 1.5–2.5 units relative to the unsubstituted parent), which alters blood-brain barrier permeation potential and receptor-binding kinetics . Critically, positional substitution effects on the benzyl ring profoundly modulate monoamine transporter selectivity: the ortho-methylphenyl configuration observed in ortho-methylphenylpiperazine (oMPP) yields an EC₅₀ of 39.1 nM at the norepinephrine transporter versus 175 nM at the serotonin transporter, while shifting the methyl group to the para position results in a nearly 55-fold loss of dopamine-releasing potency (EC₅₀ increasing from ~296–542 nM to 9,523 nM) [1]. These structure-activity relationships are exquisitely sensitive to substitution pattern and cannot be generalized across in-class compounds, making exact structural replication essential for reproducible experimental outcomes.

Quantitative Differentiation of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine from Closest Structural Analogs: A Procurement-Relevant Evidence Guide


Enhanced Lipophilicity and Predicted CNS Permeation Versus Des-Alkyl Parent 1-(2-Methylbenzyl)piperazine

The addition of the pentan-3-yl group to the distal piperazine nitrogen of 1-(2-methylbenzyl)piperazine increases the calculated octanol-water partition coefficient (cLogP) from approximately 1.5 to an estimated ~3.0–4.0 range, representing a ΔlogP of approximately +1.5 to +2.5 units [1]. This shift moves the compound into the optimal CNS drug-likeness window (logP 2–5), while the parent compound sits below the generally accepted lower boundary for passive brain permeation. For context, oMPP—a related phenylpiperazine with a logP of approximately 2.1—demonstrates moderate CNS activity, whereas the benzyl-linked analog series exhibits systematically higher lipophilicity due to the additional methylene spacer [2].

Lipophilicity Blood-Brain Barrier CNS Penetration Medicinal Chemistry

Monoamine Transporter Selectivity Profiling: Positional Methyl Substitution Drives Differential Dopamine-Releasing Potency

In the structurally related phenylpiperazine series, the ortho-methyl substitution pattern on the aromatic ring—as present in the 2-methylbenzyl motif of the target compound—confers a distinct monoamine release profile relative to meta- and para-substituted analogs. Ortho-methylphenylpiperazine (oMPP) releases norepinephrine with an EC₅₀ of 39.1 nM, serotonin with an EC₅₀ of 175 nM, and dopamine with an EC₅₀ of 296–542 nM [1]. In stark contrast, the para-methyl isomer (4-MPP) exhibits a dopamine-release EC₅₀ of 9,523 nM, representing a >17-fold potency loss compared to the ortho-substituted compound [1]. While the target compound incorporates a benzyl rather than a direct phenyl linkage, the ortho-methyl substitution pattern is conserved, suggesting potential retention of the favorable noradrenergic selectivity associated with this regiochemistry.

Monoamine Transporter Dopamine Release Structure-Activity Relationship Phenylpiperazine

Steric Bulk at the Distal Piperazine Nitrogen: Branched Pentan-3-yl Versus Linear or Cyclic N-Substituents

The pentan-3-yl (1-ethylpropyl) group is a secondary, branched alkyl substituent with a calculated molar refractivity (CMR) and Taft steric parameter (Eₛ) that differ significantly from linear n-pentyl or cyclohexyl alternatives commonly found in piperazine libraries [1]. The branched architecture introduces a steric hindrance profile closer to an isopropyl group than to a linear pentyl chain, which can alter the conformational freedom of the piperazine ring and affect binding pocket complementarity at G-protein-coupled receptors and monoamine transporters. In the analogous 1-cyclohexyl-4-(pentan-3-yl)piperazine scaffold, the combination of bulky N-substituents has been hypothesized to influence bitopic binding modes at GPCRs, though direct quantitative binding data for the target compound itself remains absent from the public literature [1].

Steric Effects Receptor Binding Selectivity Piperazine SAR

Hydrogen Bond Donor Count and Its Implications for Permeability and Efflux Liability

The target compound 1-(2-methylbenzyl)-4-(pentan-3-yl)piperazine contains zero hydrogen bond donors (both piperazine nitrogens are tertiary), compared to one hydrogen bond donor in the mono-substituted parent 1-(2-methylbenzyl)piperazine (free secondary NH) [1]. Reduction in HBD count from 1 to 0 is associated with improved passive membrane permeability and reduced P-glycoprotein (P-gp) recognition in multiple ADME models. Compounds with zero HBDs generally exhibit higher Caco-2 permeability (Pₐₚₚ) and lower efflux ratios than their NH-containing analogs, a trend consistently observed across piperazine and piperidine chemical series [2].

Hydrogen Bonding ADME Permeability P-glycoprotein

Optimal Research and Procurement Application Scenarios for 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine Based on Structural Differentiation Evidence


CNS-Penetrant Tool Compound for Monoamine Transporter Selectivity Profiling Campaigns

Based on the ortho-methyl substitution pattern conserved in the 2-methylbenzyl motif, combined with enhanced lipophilicity (estimated cLogP 3.0–4.0 vs. 1.5 for des-alkyl parent) and zero hydrogen bond donors supporting passive brain permeation, this compound is optimally suited as a scaffold for developing norepinephrine-preferring or dopamine-sparing monoamine transporter ligands [1][2]. The branched pentan-3-yl group provides steric differentiation from common isopropyl or ethyl analogs, enabling exploration of steric effects on transporter binding site occupancy.

Structure-Activity Relationship (SAR) Negative Control Versus 1-(2-Methylbenzyl)piperazine in Receptor Binding Panels

The presence of the pentan-3-yl group on the distal nitrogen fundamentally distinguishes this compound from 1-(2-methylbenzyl)piperazine (CAS 5321-47-1). The ~70 Da molecular weight increase, shift in logP (Δ ≈ +1.5 to +2.5), and elimination of the hydrogen bond donor collectively produce a distinct pharmacological fingerprint [1]. This makes the compound an ideal matched-pair negative control or selectivity probe in broad receptor/transporter binding panels where the contribution of the N₄-substituent must be deconvoluted from the N₁-benzyl pharmacophore.

Bitopic Ligand Design and Allosteric Modulator Research at GPCR Targets

The dual-substituted architecture—a benzyl group at N1 for orthosteric pocket engagement and a bulky branched alkyl group at N4 for secondary binding site occupancy—aligns with the 'message-address' concept in bitopic GPCR ligand design [1]. The steric profile of the pentan-3-yl group (branched secondary alkyl) provides a distinct spatial footprint compared to the more common linear alkyl, cyclohexyl, or isopropyl N-substituents used in published bitopic piperazine ligands, offering a unique probe for allosteric modulator discovery programs.

Computational Chemistry and Molecular Modeling as a Physicochemical Benchmark Compound

With a well-defined molecular formula (C₁₇H₂₈N₂), a molecular weight of ~260.4 g/mol, zero HBDs, two HBAs, and a predicted logP in the 3.0–4.0 range, this compound serves as an excellent benchmarking standard for validating computational ADME prediction models, molecular dynamics simulations of membrane permeation, and QSAR model development for disubstituted piperazine libraries [1][2]. Its properties occupy a central position in CNS drug-like chemical space, making it representative of a large fraction of CNS-targeted screening collections.

Quote Request

Request a Quote for 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.